5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
Description
5-(4-Chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound featuring a fused pyrazolo-pyridazinone core. Key structural attributes include:
- 4-Chlorophenyl substituent: Enhances lipophilicity and may influence receptor-binding interactions.
- Pyrazolo[4,3-c]pyridazinone backbone: A bicyclic system with conjugated π-electrons, enabling diverse reactivity and pharmacological applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2/c12-6-1-3-7(4-2-6)16-9(17)5-8-10(15-16)11(18)14-13-8/h1-5,13H,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWNEDJLGPEOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=O)NN3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazole or pyridazinone rings.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the chemical compound "5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one." The available information is limited to the compound's basic chemical properties, related compounds, and mentions in the context of other research areas.
Here's a summary of what can be gathered from the search results:
Chemical Information:
- Name: this compound .
- CAS Number: 338418-81-8 .
- Molecular Formula: C11H7ClN4O2 .
- Molecular Weight: 262.66 .
- Purity: >90% .
- MDL/ACD Number: MFCD00141195 .
Related Research Areas (Indirect Mentions):
- The search results mention research on medicinal plants and the development of new medicines from them . While "this compound" isn't directly mentioned, the broader context suggests its potential relevance in medicinal chemistry .
- Also mentioned is research regarding cyclic nucleotide phosphodiesterases as drug targets .
- The compound is listed as a product for laboratory and research purposes, and is explicitly not intended for use in foods, cosmetics, drugs, or biocides .
Similar Compounds:
- 1-(4-Chlorophenyl)-1H-pyrazol-3-ol .
- 1-[3-(3-chlorophenyl)-1-[(1S,2S)-4,6-difluoro-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone .
General Considerations:
- The lack of specific information in the search results suggests that "this compound" might be a relatively novel compound or one that hasn't been extensively studied for specific applications .
- It is important to note that research is continuously evolving, and further studies may reveal potential applications for this compound in the future .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Data Table
*Inferred from structural analogs.
Key Findings and Implications
Substituent Effects: Chlorophenyl groups enhance thermal stability and lipophilicity, while methoxy or amino groups improve solubility .
Core Structure Relevance: Pyrazolo-pyridazinones are underexplored but share pharmacological promise with pyrrolo-pyrimidines and TLR-targeting derivatives .
Synthetic Challenges :
- Isomerization (e.g., cis/trans in Atovaquone) and selective crystallization methods may apply to the target compound’s synthesis .
Safety Considerations :
- Chlorinated aromatics often require careful handling due to toxicity risks, as seen in agrochemical analogs .
Biological Activity
5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[4,3-c]pyridazine class, which has been explored for various pharmacological effects. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, one synthetic route involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives followed by cyclization steps that yield the target compound in moderate to high yields.
Anticancer Activity
Several studies have reported the anticancer potential of compounds related to pyrazolo[4,3-c]pyridazine derivatives. For example, a recent investigation demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL60) cells. The IC50 values for these compounds ranged from 0.59 µM to 3.30 µM, indicating potent activity against these malignancies .
Table 1: Cytotoxic Activity of Related Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-chlorophenyl)-3-hydroxy... | MDA-MB-231 | 0.70 |
| Pyrazolo derivative A | HL60 | 0.90 |
| Pyrazolo derivative B | K562 | 1.25 |
| Pyrazolo derivative C | HEL | 1.00 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. Notably, it has shown inhibitory activity against EGFR (epidermal growth factor receptor) tyrosine kinase, which is a critical target in cancer therapy. The IC50 values for inhibition were reported as low as 0.034 µM for some analogs . This suggests that modifications to the pyrazolo structure can enhance its potency as an EGFR inhibitor.
Mechanistic Studies
Mechanistic studies have elucidated that the biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of P-glycoprotein expression and modulation of signaling pathways associated with cell survival . The quantitative real-time PCR analysis indicated a significant reduction in P-glycoprotein levels upon treatment with these compounds.
Case Studies and Pharmacological Profiles
Recent case studies have highlighted the pharmacological profiles of pyrazolo derivatives:
- Study on MDA-MB-468 Cells : A specific derivative was shown to significantly inhibit cell proliferation and induce cell cycle arrest at G2/M phase.
- Leukemia Models : In vitro studies demonstrated that certain derivatives selectively targeted leukemia cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one, and how can isomerization challenges be addressed?
Methodological Answer: A scalable synthesis involves cyclocondensation of substituted pyridazine precursors with chlorophenyl derivatives. For example, Lewis/Brønsted acid-mediated isomerization (e.g., AlCl₃ or H₂SO₄) can resolve cis/trans isomerization issues in intermediates, as demonstrated in the synthesis of structurally related naphthoquinones . Selective crystallization in polar aprotic solvents (e.g., DMF or acetone) may further purify isomers. Confirm stereochemistry via X-ray crystallography or NOESY NMR.
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C3). Compare chemical shifts with analogous pyridazine derivatives, such as δ 8.2–8.5 ppm for pyridazine protons .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How can researchers screen for biological activity in early-stage studies?
Methodological Answer: Prioritize in vitro assays based on structural analogs. For instance, pyridazine derivatives often exhibit antimicrobial or kinase-inhibitory activity. Use standardized protocols:
- Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or oxidoreductases. Include positive controls (e.g., staurosporine for kinase inhibition).
Advanced Research Questions
Q. How can conflicting spectral data from synthetic batches be resolved?
Methodological Answer: Contradictions in NMR/IR data often arise from residual solvents, tautomerism, or polymorphism. Strategies:
- Dynamic NMR: Monitor temperature-dependent shifts to identify tautomeric equilibria.
- PXRD: Compare X-ray diffraction patterns with reference data to rule out polymorphic forms .
- Reproducibility Checks: Standardize reaction conditions (e.g., solvent purity, drying time) to minimize batch-to-batch variability.
Q. What methodologies optimize regioselectivity in multi-step syntheses involving pyridazine cores?
Methodological Answer: Employ directing groups or catalysts to enhance regioselectivity:
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxy groups) during functionalization .
- Transition Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for controlled aryl substitutions .
- Computational Pre-screening: DFT calculations predict favored reaction pathways (e.g., Fukui indices for electrophilic substitution sites).
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases or receptors. Validate with co-crystallized ligands (PDB IDs: e.g., 1ATP for kinase ATP pockets).
- MD Simulations: GROMACS or AMBER simulate stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA/GBSA) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or HPLC monitoring to detect intermediates in real time .
- Design of Experiments (DoE): Statistically optimize parameters (temperature, stoichiometry) to minimize side reactions.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for improved selectivity in cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
